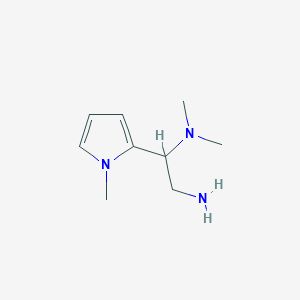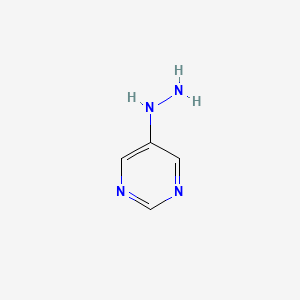
5-(Hydrazino)pyrimidine
Overview
Description
5-(Hydrazino)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a hydrazino group at the 5-position
Mechanism of Action
Target of Action
5-(Hydrazino)pyrimidine is a compound that has been found to have potential biological activityPyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as cdk2, and cause changes in cellular processes . The interaction of this compound with its targets could potentially lead to alterations in cell cycle progression and apoptosis induction .
Biochemical Pathways
It is known that pyrimidine metabolism plays a significant role in various biological processes, including the synthesis of nucleic acids rna and dna . Therefore, it is plausible that this compound could affect these pathways and their downstream effects.
Pharmacokinetics
Some pyrimidine derivatives have been reported to show acceptable predicted pharmacokinetics and drug-likeness properties .
Result of Action
It is known that pyrimidine derivatives can exhibit cytotoxic activities against various cell lines . Therefore, it is plausible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
5-(Hydrazino)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction . The hydrazino group of this compound forms strong hydrogen bonds with the active sites of these enzymes, leading to their inhibition. This interaction is vital for its potential use as an anticancer agent, as it can disrupt the proliferation of cancer cells by inhibiting key enzymes involved in cell division .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting CDKs and tyrosine kinases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes, leading to their inhibition. The hydrazino group forms hydrogen bonds with key amino acid residues in the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity . This inhibition results in the disruption of cellular processes such as DNA replication and cell division. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH) and uridine monophosphate synthase (UMPS), which are involved in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound is crucial for its efficacy as a therapeutic agent, as it ensures that the compound reaches its intended targets.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it interacts with key enzymes and transcription factors . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, ensuring its proper function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazino)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine or hydrazine hydrate. One common method is the reaction of 4-methoxy-5-nitropyrimidine with ethanolic hydrazine hydrate at low temperatures to yield 4-hydrazino-5-nitropyrimidine, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazino)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield hydrazine-substituted pyrimidine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, ethanolic solutions, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
5-(Hydrazino)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Hydrazino)pyrimidine include:
- 4-Hydrazino-5H-pyridazino[4,5-b]indole
- 4-Hydrazine[4,5-a]indole derivatives
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
pyrimidin-5-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-6-3-7-2-4/h1-3,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZDBRVMIZOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



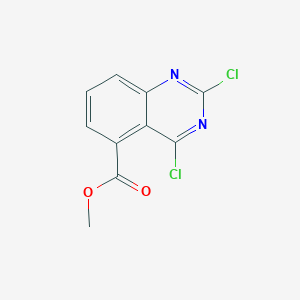

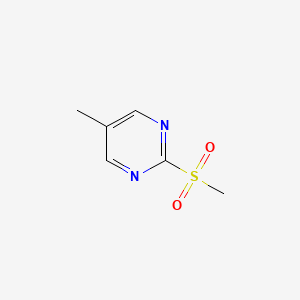
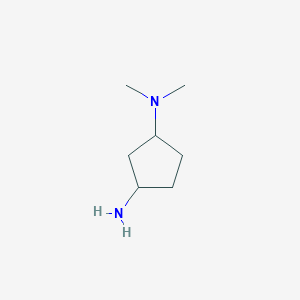
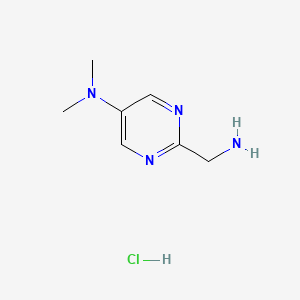
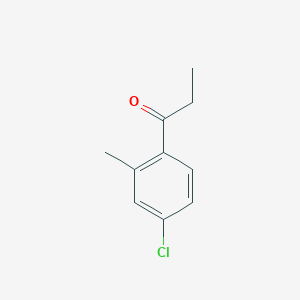
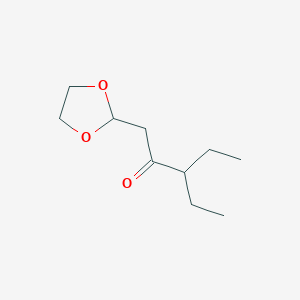
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
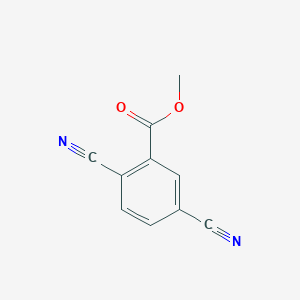

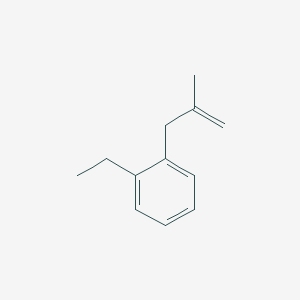
![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)
